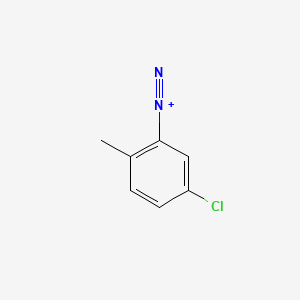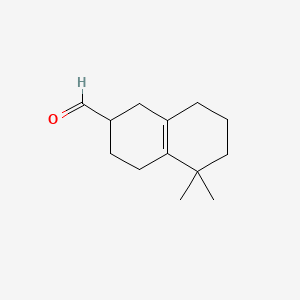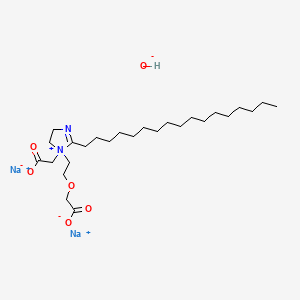
Valproate pivoxil
Descripción general
Descripción
El valproato de pivoxilo es un compuesto anticonvulsivo utilizado principalmente en el tratamiento de la epilepsia. Es el derivado éster de pivaloyloximetilo del ácido valproico y es probable que sea un profármaco del ácido valproico . Este compuesto es conocido por su capacidad para estabilizar el estado de ánimo y prevenir las convulsiones, lo que lo convierte en un medicamento valioso en el campo de la neurología .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El valproato de pivoxilo se sintetiza mediante la esterificación del ácido valproico con cloruro de pivaloyloximetilo. La reacción típicamente implica el uso de una base como la piridina para neutralizar el ácido clorhídrico formado durante la reacción .
Métodos de Producción Industrial: En entornos industriales, la producción de valproato de pivoxilo implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso puede involucrar el uso de solventes y catalizadores para mejorar la velocidad de reacción y la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones: El valproato de pivoxilo experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la reducción.
Reactivos y Condiciones Comunes:
Hidrólisis: En presencia de agua o soluciones acuosas, el valproato de pivoxilo puede hidrolizarse para formar ácido valproico y ácido piválico.
Oxidación: Los agentes oxidantes pueden convertir el valproato de pivoxilo en sus ácidos carboxílicos correspondientes.
Reducción: Los agentes reductores pueden reducir el grupo éster para formar derivados de alcohol.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen ácido valproico, ácido piválico y varios derivados de alcohol .
Aplicaciones Científicas De Investigación
El valproato de pivoxilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar reacciones de esterificación e hidrólisis.
Biología: Los investigadores utilizan el valproato de pivoxilo para investigar sus efectos sobre los procesos celulares y la expresión génica.
Medicina: Se estudia ampliamente por sus propiedades anticonvulsivas y su posible uso en el tratamiento de otros trastornos neurológicos.
Mecanismo De Acción
El mecanismo de acción del valproato de pivoxilo implica su conversión a ácido valproico en el cuerpo. El ácido valproico aumenta la disponibilidad de ácido gamma-aminobutírico (GABA), un neurotransmisor inhibidor, en el cerebro. Esta acción ayuda a estabilizar la actividad neuronal y prevenir las convulsiones. Además, el ácido valproico inhibe las desacetilasas de histonas, lo que puede alterar la expresión génica y contribuir a sus efectos terapéuticos .
Compuestos Similares:
Ácido Valproico: El compuesto principal del valproato de pivoxilo, utilizado ampliamente como anticonvulsivo.
Valpromida: Otro derivado del ácido valproico con propiedades anticonvulsivas similares.
Valnoctamida: Un análogo estructural del ácido valproico con efectos estabilizadores del estado de ánimo
Singularidad: El valproato de pivoxilo es único debido a su estructura éster, que le permite actuar como un profármaco. Esta modificación estructural puede mejorar su biodisponibilidad y proporcionar una liberación más controlada del compuesto activo, el ácido valproico .
Comparación Con Compuestos Similares
Valproic Acid: The parent compound of valproate pivoxil, used widely as an anticonvulsant.
Valpromide: Another derivative of valproic acid with similar anticonvulsant properties.
Valnoctamide: A structural analog of valproic acid with mood-stabilizing effects
Uniqueness: this compound is unique due to its ester structure, which allows it to act as a prodrug. This structural modification can enhance its bioavailability and provide a more controlled release of the active compound, valproic acid .
Propiedades
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-6-8-11(9-7-2)12(15)17-10-18-13(16)14(3,4)5/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFRLDEQKSNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228089 | |
| Record name | Valproate pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77372-61-3 | |
| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl 2-propylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77372-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valproate pivoxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valproate pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valproate pivoxil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALPROATE PIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5A05A29T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone](/img/structure/B1617000.png)



![4-(3'-Methyl-2,2'-spirobi[2H-1-benzopyran]-7-YL)morpholine](/img/structure/B1617008.png)





